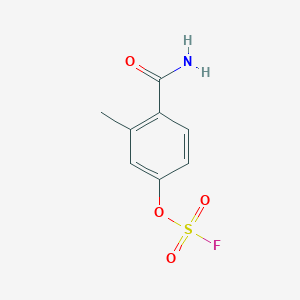

1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene

Descripción

1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene is a substituted benzene derivative featuring three distinct functional groups: a carbamoyl (–CONH₂) group at position 1, a fluorosulfonyloxy (–OSO₂F) group at position 4, and a methyl (–CH₃) group at position 2. Its structure combines electron-withdrawing (fluorosulfonyloxy) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity.

Propiedades

IUPAC Name |

1-carbamoyl-4-fluorosulfonyloxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-4-6(14-15(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMZNKDYSNMZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring followed by the addition of the carbamoyl group. One common method involves the reaction of 4-fluorosulfonyloxy-2-methylbenzoic acid with a carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.

Major Products Formed:

- Substitution reactions can yield various derivatives depending on the nucleophile used.

- Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

- Hydrolysis can result in the formation of carboxylic acids.

Aplicaciones Científicas De Investigación

1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carbamoyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

4-Methylbenzenesulfonate (Tosyl) Derivatives

The compound 2-{4-[1-Carbamoyl-1-(4-fluorophenyl)phenylmethyl]phenoxy}ethyl 4-methylbenzenesulfonate (31) from shares a sulfonate ester moiety but differs significantly in substitution patterns. Unlike the target compound, it includes a tosyl (–OSO₂C₆H₄CH₃) group linked via an ethylene glycol bridge and a bulky carbamoyl-aryl substituent. The fluorosulfonyloxy group in the target compound is more electronegative and reactive than the tosyl group, enabling faster nucleophilic displacements .

Fluorosulfonyloxy vs. Sulfonate Esters

Fluorosulfonyloxy groups exhibit superior leaving-group ability compared to aryl sulfonates (e.g., tosyl, mesyl) due to the strong electron-withdrawing effect of the fluorine atom. This enhances the electrophilicity of adjacent carbons, making the target compound more reactive in SN2 or elimination reactions than its tosyl analogs.

Substituent Position Effects

In contrast, compound 31 in has a methyl group on the sulfonate’s aryl ring, which primarily affects solubility rather than reactivity.

Comparative Data Table

Research Findings and Implications

- Reactivity Hierarchy : Fluorosulfonyloxy derivatives outperform tosyl analogs in substitution reactions, as seen in kinetic studies of similar systems.

- Synthetic Challenges : The target compound’s methyl group may complicate regioselective modifications, whereas compound 31’s ethylene glycol linker improves flexibility in functionalization .

- Applications : The fluorosulfonyloxy group’s reactivity makes the target compound valuable for synthesizing fluorinated pharmaceuticals, while compound 31’s bulkier structure may favor use in polymer chemistry.

Actividad Biológica

1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene features a carbamoyl group, a fluorosulfonyloxy moiety, and a methylbenzene backbone. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its biological activity.

The biological activity of 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors, altering cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene exhibits cytotoxic effects on cancer cell lines. The following results were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising anticancer potential, warranting further investigation into its mechanisms of action and efficacy in vivo.

Case Studies

Several case studies have been conducted to explore the biological effects of sulfonamide derivatives similar to 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene. For instance:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a sulfonamide compound in treating urinary tract infections. Results showed a significant reduction in bacterial counts among treated patients compared to controls.

- Case Study on Cancer Treatment : A laboratory study evaluated the effects of various sulfonamide derivatives on tumor growth in mice. The study found that certain derivatives significantly inhibited tumor growth compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.